molecular formula C30H30N2O8S B11628099 ethyl 2-[2-(3,4-dimethoxyphenyl)-4-hydroxy-3-{[2-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

ethyl 2-[2-(3,4-dimethoxyphenyl)-4-hydroxy-3-{[2-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B11628099
M. Wt: 578.6 g/mol
InChI Key: PMDNNTBTPIFWRS-WJTDDFOZSA-N
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Description

ETHYL 2-[2-(3,4-DIMETHOXYPHENYL)-4-HYDROXY-3-[2-METHYL-4-(PROP-2-EN-1-YLOXY)BENZOYL]-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound with a unique structure that includes multiple functional groups such as methoxy, hydroxy, and thiazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[2-(3,4-DIMETHOXYPHENYL)-4-HYDROXY-3-[2-METHYL-4-(PROP-2-EN-1-YLOXY)BENZOYL]-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves multiple steps. The process typically starts with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. The reaction conditions often include the use of specific solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and concentration of reactants, is crucial to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[2-(3,4-DIMETHOXYPHENYL)-4-HYDROXY-3-[2-METHYL-4-(PROP-2-EN-1-YLOXY)BENZOYL]-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

ETHYL 2-[2-(3,4-DIMETHOXYPHENYL)-4-HYDROXY-3-[2-METHYL-4-(PROP-2-EN-1-YLOXY)BENZOYL]-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of ETHYL 2-[2-(3,4-DIMETHOXYPHENYL)-4-HYDROXY-3-[2-METHYL-4-(PROP-2-EN-1-YLOXY)BENZOYL]-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes and receptors, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 2-[2-(3,4-DIMETHOXYPHENYL)-4-HYDROXY-3-[2-METHYL-4-(PROP-2-EN-1-YLOXY)BENZOYL]-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is unique due to its complex structure, which includes a combination of methoxy, hydroxy, and thiazole groups. This complexity provides it with distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C30H30N2O8S

Molecular Weight

578.6 g/mol

IUPAC Name

ethyl 2-[(3E)-2-(3,4-dimethoxyphenyl)-3-[hydroxy-(2-methyl-4-prop-2-enoxyphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C30H30N2O8S/c1-7-13-40-19-10-11-20(16(3)14-19)25(33)23-24(18-9-12-21(37-5)22(15-18)38-6)32(28(35)26(23)34)30-31-17(4)27(41-30)29(36)39-8-2/h7,9-12,14-15,24,33H,1,8,13H2,2-6H3/b25-23+

InChI Key

PMDNNTBTPIFWRS-WJTDDFOZSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C(S1)N2C(/C(=C(/C3=C(C=C(C=C3)OCC=C)C)\O)/C(=O)C2=O)C4=CC(=C(C=C4)OC)OC)C

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)N2C(C(=C(C3=C(C=C(C=C3)OCC=C)C)O)C(=O)C2=O)C4=CC(=C(C=C4)OC)OC)C

Origin of Product

United States

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